3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione
CAS No.: 1214031-55-6
Cat. No.: VC3358942
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214031-55-6 |
|---|---|
| Molecular Formula | C11H11BrN2O2 |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-1-methylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) |
| Standard InChI Key | XLKUWIMOTJSHAK-UHFFFAOYSA-N |
| SMILES | CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br |
| Canonical SMILES | CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione contains a piperazine-2,5-dione core with two nitrogen atoms at positions 1 and 4, and carbonyl groups at positions 2 and 5. The distinguishing structural features include:
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A bromophenyl group at position 3 of the piperazine ring, with the bromine atom specifically at the meta (3) position of the phenyl ring
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A methyl group at position 1 of the piperazine ring
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A molecular formula of C₁₁H₁₁BrN₂O₂
Based on the structure of its isomeric analog 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione, the molecular weight would be approximately 283.12 g/mol . The spatial arrangement of these functional groups creates a unique three-dimensional structure that influences the compound's chemical reactivity and potential biological interactions.
Physical Properties
The physical properties of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione can be inferred from similar halogenated piperazine-2,5-dione derivatives. It is likely a crystalline solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and lower solubility in water due to its relatively hydrophobic bromophenyl moiety.
The following table outlines the predicted physical properties based on structural analogs:
Chemical Reactivity
The reactivity profile of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is determined by its key functional groups:
Synthesis and Preparation
Synthetic Routes
Several synthetic approaches could be viable for preparing 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione, based on methods used for similar compounds:
Post-Ugi Cascade Reaction
A promising synthetic route could involve a post-Ugi cascade reaction, similar to those developed for tryptamine-piperazine-2,5-dione conjugates . This approach would involve:
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A multicomponent Ugi reaction using 3-bromobenzaldehyde, methylamine, an isocyanide, and a carboxylic acid
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Subsequent cyclization to form the piperazine-2,5-dione ring system
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Potential microwave-assisted conditions to enhance yield and purity
Cyclization of Dipeptide Derivatives
Another potential route involves:
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Preparation of a suitable N-methylated dipeptide containing a 3-bromophenyl substituent
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Intramolecular cyclization to form the piperazine-2,5-dione ring
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Optimization of reaction conditions to favor the desired product over potential side products
Characterization Methods
Comprehensive characterization of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione would typically involve multiple analytical techniques:
| Technique | Expected Results | Significance |
|---|---|---|
| ¹H NMR | Signals for aromatic protons (δ ~7.0-7.8 ppm), N-methyl (δ ~3.0-3.3 ppm), and piperazine CH₂ and CH protons | Confirms hydrogen environments and substitution patterns |
| ¹³C NMR | Carbonyl carbons (δ ~165-170 ppm), aromatic carbons (δ ~120-140 ppm), and aliphatic carbons | Verifies carbon skeleton and functional groups |
| Mass Spectrometry | Molecular ion peak at m/z 283 with characteristic isotope pattern for bromine | Confirms molecular formula |
| IR Spectroscopy | Characteristic C=O stretching (~1650-1700 cm⁻¹) and N-H stretching (~3200-3400 cm⁻¹) | Identifies key functional groups |
| X-ray Crystallography | Three-dimensional structure showing bond angles and molecular packing | Definitive structural confirmation |
Biological Activity
Neurological Activity
The related compound 3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione exhibits significant anticonvulsant and analgesic properties. This suggests that 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione may demonstrate similar activities, potentially with different potency due to:
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The change from chlorine to bromine (increased size and polarizability)
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The shift in halogen position from ortho (2) to meta (3) on the phenyl ring
| Bacterial Strain | Predicted Activity | Structural Basis |
|---|---|---|
| Staphylococcus aureus | Moderate to significant | Bromophenyl group enhances membrane penetration |
| Escherichia coli | Moderate | Lipophilic nature may facilitate cell wall interaction |
| Pseudomonas aeruginosa | Low to moderate | Activity may be limited by efflux mechanisms |
Anticancer Activity
Piperazine-2,5-dione derivatives have shown promising anticancer properties. The tryptamine-piperazine-2,5-dione conjugates described in the literature demonstrate inhibitory effects against pancreatic cancer cells, with the phosphorylation of oncogenic proteins ERK and AKT being significantly decreased . The bromophenyl moiety in our target compound might contribute to similar cytotoxic effects through:
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Interactions with specific enzymes or receptors involved in cancer cell proliferation
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Alterations in cell signaling pathways critical for tumor growth
Structure-Activity Relationship
The structure-activity relationship (SAR) of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione would be influenced by several key structural features:
Research on analogous compounds indicates nonlinear SAR patterns, with substitutions on the phenyl ring playing vital roles in altering inhibitory potency against cancer cells . The meta position of the bromine in our target compound may create a unique electronic and steric environment that differentiates its biological activity from ortho-substituted analogs.
Research Applications
Medicinal Chemistry
3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione offers several potential applications in medicinal chemistry:
As a Lead Compound for Drug Discovery
The compound could serve as a structural scaffold for developing new therapeutic agents, particularly in the following areas:
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Anticonvulsant medications: Based on the activity of the 2-chlorophenyl analog, modifications of the 3-bromophenyl derivative might yield compounds with improved efficacy or reduced side effects
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Analgesic agents: The piperazine-2,5-dione core with appropriate substitutions has shown promise in pain management applications
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Antimicrobial agents: The halogenated aromatic moiety combined with the heterocyclic core creates a pharmacophore with potential activity against resistant bacterial strains
For Mechanistic Studies
The compound could be used to investigate:
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Structure-activity relationships in heterocyclic systems
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Binding modes of halogenated piperazine derivatives to target proteins
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The role of halogen bonding in biological systems
Chemical Biology
In the field of chemical biology, 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione may find applications as:
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A chemical probe for studying specific biological pathways
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A building block for the synthesis of more complex bioactive molecules
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A tool for investigating protein-ligand interactions
The reactivity of the bromine substituent makes it particularly valuable for chemical functionalization, allowing for:
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Click chemistry applications
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Attachment of fluorescent or affinity tags
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Incorporation into larger biomolecules for targeted delivery
Comparison with Structural Analogues
Structural Similarities and Differences
The following table compares 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione with several structural analogues mentioned in the search results:
Comparative Biological Activities
Based on the reported activities of analogous compounds, we can make predictions about the potential biological profile of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione:
| Activity | 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione (Predicted) | 3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione | 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione |
|---|---|---|---|
| Anticonvulsant | Likely moderate to high | Significant (reported) | Not reported |
| Analgesic | Likely moderate to high | Significant (reported) | Not reported |
| Antimicrobial | Moderate (Gram-positive), Low to moderate (Gram-negative) | Not reported | Significant against multiple strains |
| Anticancer | Possible activity against pancreatic cancer cells | Not reported | Cytotoxic against multiple cancer cell lines |
| Anti-inflammatory | Possible moderate activity | Not reported | Inhibits pro-inflammatory cytokine production |
The meta position of the bromine atom in 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione likely creates a unique electronic distribution that would differentiate its biological activity profile from the ortho-substituted analogs. This positional isomerism could significantly impact:
Future Research Directions
Several promising research avenues for 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione warrant exploration:
Synthetic Development
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Optimization of synthetic routes to improve yield and purity
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Development of asymmetric synthesis methods if stereogenic centers are present
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Exploration of green chemistry approaches for more sustainable production
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Investigation of scale-up potential for larger-scale synthesis
Biological Activity Screening
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Comprehensive evaluation of anticonvulsant and analgesic properties, given the reported activity of the 2-chloro analog
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Assessment of antimicrobial activity against a broad panel of pathogens, including drug-resistant strains
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Evaluation of anticancer activity, with particular focus on pancreatic cancer based on the activity of related piperazine-2,5-diones
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Investigation of potential anti-inflammatory properties through in vitro and in vivo models
Structure-Activity Relationship Studies
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Synthesis of a series of analogs with varying substituents on the phenyl ring
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Exploration of modifications to the piperazine-2,5-dione core
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Investigation of the impact of N-alkylation patterns on biological activity
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Development of quantitative structure-activity relationship (QSAR) models to guide future design
Mechanistic Investigations
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Identification of potential molecular targets through proteomics approaches
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Characterization of binding modes using computational and experimental methods
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Elucidation of cellular pathways affected by the compound
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Investigation of structure-based design for enhanced target selectivity
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